molecular formula C21H25FN2O5S B2734343 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922105-06-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2734343
CAS RN: 922105-06-4
M. Wt: 436.5
InChI Key: MJXIGBMTZDDBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C21H22F2N2O3 . It is available for research use.


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains several functional groups, including a sulfonamide group, a methoxy group, and a fluoro group .

Scientific Research Applications

Photodynamic Therapy Applications

The compound's structure suggests potential for photodynamic therapy (PDT) applications. A similar compound, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, has been synthesized and characterized, showing useful properties as a photosensitizer for PDT. Its high singlet oxygen quantum yield and good fluorescence properties make it a candidate for cancer treatment through Type II photochemical reactions (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Compounds featuring benzenesulfonamide structures, similar to the subject compound, have shown significant anticancer potential. For example, novel aminothiazole-paeonol derivatives evaluated for their anticancer effect demonstrated high anticancer potential against several human cancer cell lines, suggesting the compound could also be evaluated for similar bioactivities (Tsai et al., 2016).

Organocatalysis in Medicinal Chemistry

Another study on the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, producing cyclic amines with chiral tetrasubstituted C‒F stereocenters, highlights the potential of such compounds in medicinal chemistry. These reactions provide various seven-member cyclic amines, indicating the subject compound's possible utility in synthesizing new pharmacophores (Li, Lin, & Du, 2019).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Compounds featuring [1,4]oxazepine-based primary sulfonamides have been discovered to exhibit strong inhibition of human carbonic anhydrases, which are relevant to therapeutic applications. The dual role of the primary sulfonamide functionality in these compounds, enabling ring construction and acting as an enzyme prosthetic group, suggests potential areas of research for similar compounds in therapeutic contexts (Sapegin et al., 2018).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S/c1-5-10-24-17-11-14(6-8-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h6-9,11-12,23H,5,10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXIGBMTZDDBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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